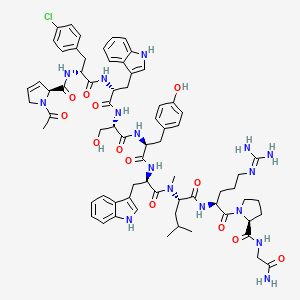
7-Hydroxy-2-(4-hydroxy-2-methoxyphenyl)-5-methoxy-8-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)-2,3-dihydrochromen-4-one
Overview
Description
2’-Methoxykurarinone is a naturally occurring compound isolated from the roots of Sophora flavescens. It is a dimethoxyflavanone, specifically a derivative of kurarinone, where the hydroxy group at position 2’ is replaced by a methoxy group . This compound exhibits various biological activities, including cytotoxicity against human myeloid leukemia HL-60 cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Methoxykurarinone involves the methoxylation of kurarinone. The process typically includes the following steps:
Starting Material: Kurarinone, which is isolated from the roots of Sophora flavescens.
Methoxylation: The hydroxy group at position 2’ of kurarinone is replaced by a methoxy group using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of 2’-Methoxykurarinone follows similar synthetic routes but on a larger scale. The process involves:
Extraction: Kurarinone is extracted from Sophora flavescens roots.
Methoxylation: Large-scale methoxylation is carried out using industrial reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2’-Methoxykurarinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted flavanones.
Scientific Research Applications
2’-Methoxykurarinone has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other flavanone derivatives.
Biology: Studied for its cytotoxic effects on cancer cells, particularly human myeloid leukemia HL-60 cells.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 2’-Methoxykurarinone involves several molecular targets and pathways:
Anti-inflammatory and Antipyretic Effects: It down-regulates the receptor activator of nuclear factor-κB ligand (RANKL) signaling, inhibiting osteoclastogenesis and bone resorption.
Antineoplastic Effects: Exhibits cytotoxicity against human myeloid leukemia HL-60 cells by inducing apoptosis.
Antidiabetic Effects: Enhances insulin signaling by increasing insulin-stimulated Akt phosphorylation.
Comparison with Similar Compounds
Similar Compounds
Kurarinone: The parent compound of 2’-Methoxykurarinone, with a hydroxy group at position 2’ instead of a methoxy group.
Sophoraflavanone G: Another flavanone isolated from Sophora flavescens with similar biological activities.
Leachianone A: A lavandulyl flavanone with cytotoxic activity against human myeloid leukemia HL-60 cells.
Uniqueness
2’-Methoxykurarinone is unique due to its specific methoxy substitution at position 2’, which enhances its biological activities, particularly its cytotoxicity against cancer cells and its anti-inflammatory properties .
Properties
IUPAC Name |
7-hydroxy-2-(4-hydroxy-2-methoxyphenyl)-5-methoxy-8-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O6/c1-15(2)7-8-17(16(3)4)11-20-21(29)13-25(32-6)26-22(30)14-24(33-27(20)26)19-10-9-18(28)12-23(19)31-5/h7,9-10,12-13,17,24,28-29H,3,8,11,14H2,1-2,4-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTAQQSUPNZAWEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(CC1=C2C(=C(C=C1O)OC)C(=O)CC(O2)C3=C(C=C(C=C3)O)OC)C(=C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[[(2R,3S,4R,5R)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[[(3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)-2-oxanyl]oxy]-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)-3-oxolanyl]oxy]oxane-3,4-diol](/img/structure/B1264989.png)
![2-[(2,6-Dichlorobenzoyl)oxy]-3-[2-(2,6-dichlorophenyl)-6-quinolyl]propanoic acid](/img/structure/B1264991.png)

![[(2R)-1-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B1264993.png)
![[(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B1264994.png)
![2-(2,6-dimethylphenoxy)-N-[2-(1-piperidinyl)phenyl]acetamide](/img/structure/B1264995.png)
![N-[(3R,3'R,4'S,5'R)-5'-(2-hydroxyethyl)-4'-[(4-methoxyphenyl)-dimethylsilyl]-3'-methyl-2-oxo-1-prop-2-enyl-5-spiro[indole-3,2'-oxolane]yl]acetamide](/img/structure/B1264996.png)





